molecular formula C14H12F2N2O B5145246 N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea

N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea

Cat. No. B5145246
M. Wt: 262.25 g/mol
InChI Key: PHRODTQYQQUKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea, also known as FBPU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea-based compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as tyrosine kinase and glycogen synthase kinase-3β. These enzymes are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve glucose tolerance in diabetic mice. This compound has also been shown to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea. One area of interest is the development of novel analogs of this compound with improved properties, such as increased solubility and decreased toxicity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. It exhibits potent biological activities and has been investigated for its anti-tumor, anti-inflammatory, anti-diabetic, and neuroprotective properties. Although there are some limitations to its use in lab experiments, this compound has several advantages, including its ease of synthesis and purification. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various fields of medicine.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea involves the reaction of 2-fluorobenzylamine with 2-fluorophenyl isocyanate. The reaction occurs under mild conditions and results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization and further purification techniques.

Scientific Research Applications

N-(2-fluorobenzyl)-N'-(2-fluorophenyl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-diabetic activities. This compound has also been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[(2-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c15-11-6-2-1-5-10(11)9-17-14(19)18-13-8-4-3-7-12(13)16/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRODTQYQQUKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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